molecular formula C6H5ClO3S B2443382 4-Chloro-3-methoxythiophene-2-carboxylic acid CAS No. 1508708-17-5

4-Chloro-3-methoxythiophene-2-carboxylic acid

Cat. No.: B2443382
CAS No.: 1508708-17-5
M. Wt: 192.61
InChI Key: QKQILOFGDVQQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5ClO3S and a molecular weight of 192.62 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a carboxylic acid group attached to a thiophene ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Properties

IUPAC Name

4-chloro-3-methoxythiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c1-10-4-3(7)2-11-5(4)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQILOFGDVQQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methoxythiophene-2-carboxylic acid typically involves the chlorination and methoxylation of thiophene derivatives. One common method involves the reaction of 3-methoxythiophene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group at the 4-position . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-methoxythiophene-2-carboxylic acid has shown potential in the development of pharmaceuticals due to its biological activities:

  • Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
Escherichia coli0.25
Pseudomonas aeruginosa0.30
Staphylococcus aureus0.35
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Cell LineIC50 (μM)
MCF-715.0
HepG212.0

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science.

Material Science

This compound is utilized in the development of organic semiconductors due to its electronic properties. Its incorporation into polymer matrices has been explored for applications in organic photovoltaics and light-emitting diodes.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound effectively inhibited growth, suggesting its potential use as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a comparative study with other thiophene derivatives, this compound demonstrated superior cytotoxicity against liver cancer cells (HepG2). When combined with standard chemotherapy agents, it enhanced the overall efficacy, indicating its potential role in combination therapies.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications:

  • Absorption : Exhibits good oral bioavailability.
  • Distribution : Lipophilic nature allows effective distribution across tissues.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Eliminated mainly through renal pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the thiophene ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Chloro-3-methoxythiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:

    3-Methoxythiophene-2-carboxylic acid: Lacks the chloro group, resulting in different reactivity and binding properties.

    4-Chlorothiophene-2-carboxylic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    3-Chloro-4-methoxythiophene-2-carboxylic acid: Similar structure but with different substitution pattern, leading to variations in chemical behavior and applications.

The unique combination of chloro, methoxy, and carboxylic acid groups in this compound makes it a valuable compound for research and development in various scientific fields .

Biological Activity

4-Chloro-3-methoxythiophene-2-carboxylic acid is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorine atom at the 4-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position. These structural elements contribute to its unique chemical properties and biological activities.

Property Details
Molecular Formula C₈H₇ClO₃S
Molecular Weight 192.66 g/mol
Functional Groups Chloro, Methoxy, Carboxylic Acid

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against several microbial strains, suggesting its potential as an antimicrobial agent.
  • Antioxidant Activity : Its structural features may contribute to antioxidant properties, which are beneficial in reducing oxidative stress in cells .
  • Cytotoxic Effects : Preliminary studies indicate that it may possess cytotoxic activity against certain cancer cell lines, making it a candidate for further anticancer research .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The chloro and methoxy groups can engage in binding interactions with enzymes or receptors, potentially inhibiting their activity.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Case Studies

  • Antileishmanial Activity : A study evaluated derivatives of thiophene compounds for their antileishmanial properties. While not directly tested on this compound, similar compounds showed promising results with IC50 values below 10 µM .
  • Cytotoxicity Evaluation : In vitro assays have demonstrated that related thiophene compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The presence of specific substituents influences this activity significantly .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of thiophene derivatives:

Compound Activity Type IC50 Value (µM)
This compoundAntimicrobialTBD
Related Thiophene DerivativeAntileishmanial<10
Other Thiophene DerivativesCytotoxic20 - 50

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3-methoxythiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

A common method involves functionalization of thiophene precursors via halogenation and methoxylation. For example, chlorination at the 4-position can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane under controlled temperatures (0–5°C). Methoxylation at the 3-position may require nucleophilic substitution with sodium methoxide (NaOMe) in anhydrous dimethylformamide (DMF) . Yield optimization often depends on stoichiometric ratios of reagents and reaction time. Purity (>95%) is typically confirmed via HPLC and NMR spectroscopy .

Q. What purification strategies are recommended for isolating this compound from byproducts?

Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is effective for removing unreacted starting materials. Recrystallization in ethanol/water mixtures (7:3 v/v) improves crystallinity and purity. For persistent impurities, preparative HPLC with a C18 reverse-phase column and acetonitrile/water mobile phase is advised .

Q. How should researchers characterize this compound using spectroscopic methods?

  • NMR : The carboxylic proton (COOH) appears as a broad singlet at δ 12–13 ppm in 1^1H NMR. Chlorine and methoxy groups induce distinct splitting patterns in aromatic protons.
  • FT-IR : Key peaks include C=O (1680–1700 cm1^{-1}), C-Cl (550–600 cm1^{-1}), and C-O-C (1250–1270 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in negative mode typically shows [M–H]^- ions, with fragmentation patterns confirming the thiophene backbone .

Q. What are the stability considerations for handling and storing this compound?

The compound is stable under inert atmospheres (N₂/Ar) at –20°C. Avoid exposure to strong bases (e.g., NaOH), which may hydrolyze the ester or carboxylic acid groups. Decomposition products include CO, CO₂, and sulfur oxides, as observed in thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (e.g., pH, temperature) or impurities. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Dose-response curves and positive/negative controls are critical for reproducibility .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) can identify binding pockets. QSAR models trained on thiophene derivatives may predict substituent effects on activity. MD simulations (AMBER/CHARMM) assess binding stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Substituent Variation : Replace the methoxy group with ethoxy or halogen atoms (e.g., F, Br) to modulate electron density.
  • Scaffold Modification : Compare activity of thiophene-2-carboxylic acid derivatives (e.g., benzo[b]thiophene analogs) to assess ring size effects .
  • Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to enhance bioavailability .

Q. What strategies address low solubility in aqueous media during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • pH Adjustment : Solubilize the sodium salt (pH > 7) in PBS buffer.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.